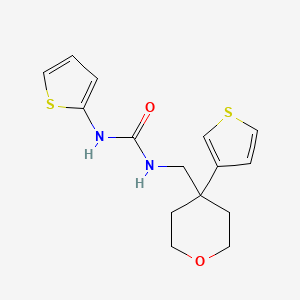
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, commonly known as Phenoxybenzamine, is a chemical compound that has been studied extensively for its scientific and medical applications. It was first synthesized in the 1940s and has since been used in various fields of research, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, Alborz et al. (2018) conducted a study on the synthesis of novel benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol. These compounds were evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, showcasing moderate activities. Furthermore, their potential as medicines was indicated by antimalarial data, which revealed enhanced potency with the addition of methoxyphenyl or ethoxyphenyl groups on the β-lactam ring. The study also assessed hemolytic activity and mammalian cell toxicity, demonstrating their potential medicinal applications Alborz et al., 2018.
Environmental Applications
Research has also explored the environmental applications of phenoxyacetamide derivatives. Ghoshdastidar and Tong (2013) investigated the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor (MBR) technology. Their study focused on the efficient breakdown of toxic herbicides like 2,4-D, mecoprop, and dicamba, which are known for their high water solubility and persistence in the environment. The MBR technology demonstrated an environmentally friendly and efficient method for treating these contaminants, reducing their concentrations significantly in simulated wastewater Ghoshdastidar & Tong, 2013.
Anticancer Activity
Additionally, compounds related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been synthesized and evaluated for their anticancer activities. Tay et al. (2012) prepared derivatives of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide and investigated their anticancer activities. Notably, some of these compounds exhibited significant anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment Tay et al., 2012.
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic and quantum mechanical properties, ligand-protein interactions, and photovoltaic efficiency modeling. This research shed light on the potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their light harvesting efficiency and the free energy of electron injection suitable for photovoltaic cells Mary et al., 2020.
Propriétés
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-12(17)7-8-13-15(10)19-16(22-13)18-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRATYWMRMZBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)
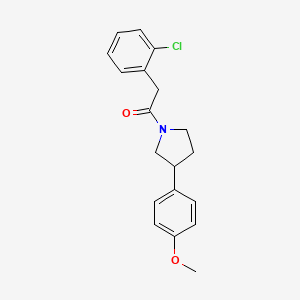
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one](/img/structure/B2608852.png)
![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)
![Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2608854.png)
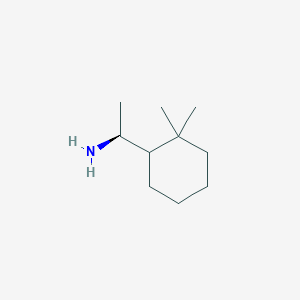
![1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2608856.png)
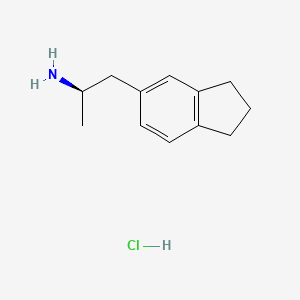
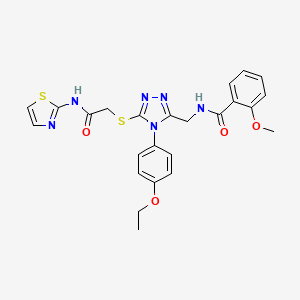
![1-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2608862.png)

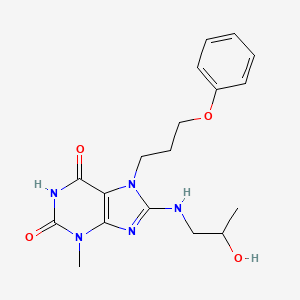
![N1-cycloheptyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2608866.png)
